molecular formula C8H14ClNO2 B8147490 Tert-butyl 3-chloroazetidine-1-carboxylate

Tert-butyl 3-chloroazetidine-1-carboxylate

Cat. No.: B8147490
M. Wt: 191.65 g/mol
InChI Key: YMQQLTWJRJXVEE-UHFFFAOYSA-N
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Description

Tert-butyl 3-chloroazetidine-1-carboxylate (CAS 1537176-17-2) is a valuable azetidine-based building block in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C8H14ClNO2 and a molecular weight of 191.66 g/mol, serves as a protected intermediate that can be further functionalized . The reactive chloro substituent on the azetidine ring makes it a key precursor for nucleophilic substitution reactions, enabling the exploration of structure-activity relationships in drug discovery programs . It is typically supplied as a colorless to yellow sticky oil with a purity often exceeding 96% . Researchers utilize this chemical for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) . Proper storage conditions recommend keeping the container sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research and laboratory use only and is not classified as a medicinal product. Handle with care; refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

tert-butyl 3-chloroazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQQLTWJRJXVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Strategies of Tert Butyl 3 Chloroazetidine 1 Carboxylate

Nucleophilic Substitution Reactions at the C-3 Position

The primary mode of reactivity for tert-butyl 3-chloroazetidine-1-carboxylate involves the displacement of the chloro group at the C-3 position by various nucleophiles. This substitution is a cornerstone for introducing diverse functionalities into the azetidine (B1206935) scaffold.

SN2 Reactions with Diverse Nucleophiles

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the incoming nucleophile attacks the electrophilic C-3 carbon, leading to the inversion of stereochemistry if the carbon is chiral. The N-Boc group, being electron-withdrawing, can influence the reactivity of the azetidine ring. A variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur, have been successfully employed in these transformations.

For instance, the displacement of a leaving group at the 3-position of an N-Boc protected azetidine with sodium azide (B81097) provides a convenient route to 3-azidoazetidine derivatives. These can be further elaborated, for example, through reduction to the corresponding 3-aminoazetidines.

Table 1: Examples of SN2 Reactions with this compound

Nucleophile Reagent Product
Azide Sodium Azide (NaN₃) tert-Butyl 3-azidoazetidine-1-carboxylate
Phenoxide Phenol / Base tert-Butyl 3-phenoxyazetidine-1-carboxylate
Thiolate Thiol / Base tert-Butyl 3-(thioalkyl)azetidine-1-carboxylate

Formation of Carbon-Heteroatom and Carbon-Carbon Bonds at C-3

The SN2 reaction is a powerful tool for forging new carbon-heteroatom bonds. As illustrated in Table 1, nitrogen, oxygen, and sulfur nucleophiles can readily displace the chloride to yield a diverse range of 3-substituted azetidines. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, enhancing its reactivity.

The formation of carbon-carbon bonds at the C-3 position represents a significant expansion of the synthetic utility of this compound. While direct alkylation with Grignard reagents can be challenging, more sophisticated cross-coupling methodologies have proven effective. Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, allow for the introduction of aryl, heteroaryl, and alkynyl groups at the C-3 position. libretexts.orgwikipedia.org These reactions typically involve the use of a palladium catalyst, a suitable ligand, and a base to facilitate the coupling of the azetidine derivative with an organoboron or organocopper reagent. libretexts.orgwikipedia.org

Table 2: Carbon-Carbon Bond Forming Reactions at C-3

Reaction Type Coupling Partner Catalyst/Reagents Product Type
Suzuki Coupling Arylboronic acid Pd catalyst, Base 3-Arylazetidine
Sonogashira Coupling Terminal alkyne Pd/Cu catalyst, Base 3-Alkynylazetidine
Grignard Reaction Alkyl/Arylmagnesium halide - 3-Alkyl/Arylazetidine

Transformations Involving the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a crucial element of the molecule, serving to protect the azetidine nitrogen during reactions at the C-3 position. Its selective removal or the implementation of orthogonal protection strategies is key to further derivatization.

Selective Deprotection Methods

The Boc group is notoriously labile under acidic conditions. nih.gov Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent efficiently cleaves the Boc group to reveal the free secondary amine. nih.gov This deprotection is often a necessary step before further functionalization of the azetidine nitrogen.

More recently, milder and more selective methods for Boc deprotection have been developed. Lewis acids such as iron(III) chloride (FeCl₃) and cerium(III) chloride (CeCl₃) have been shown to effectively remove the Boc group, sometimes with enhanced selectivity over other acid-sensitive protecting groups. rsc.orgorganic-chemistry.orgresearchgate.net For example, the CeCl₃·7H₂O-NaI system can selectively cleave tert-butyl esters in the presence of N-Boc groups, a reversal of the usual selectivity observed under acidic conditions. organic-chemistry.org

Table 3: Methods for Selective Deprotection of the Boc Group

Reagent(s) Conditions Comments
Trifluoroacetic Acid (TFA) DCM or neat, room temp. Standard, highly effective method.
Hydrochloric Acid (HCl) Dioxane or other organic solvents Common and cost-effective.
Iron(III) Chloride (FeCl₃) Dichloromethane, room temp. Mild Lewis acid catalysis. rsc.orgresearchgate.net
Cerium(III) Chloride (CeCl₃) / Sodium Iodide (NaI) Acetonitrile (B52724), reflux Offers alternative selectivity. organic-chemistry.org

Orthogonal Protection Strategies for Azetidine Nitrogen

In multi-step syntheses, particularly in the context of peptide chemistry, it is often necessary to selectively deprotect one nitrogen protecting group in the presence of others. This is achieved through an orthogonal protection strategy, where different protecting groups are chosen that can be removed under distinct reaction conditions.

If the Boc group on the azetidine nitrogen is removed, a new, orthogonal protecting group can be introduced. Common examples of protecting groups orthogonal to Boc include the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis. This allows for the selective functionalization of different parts of a molecule without unintended deprotection.

Elimination Reactions and Formation of Unsaturated Azetidine Derivatives

Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an unsaturated azetidine derivative, specifically an azetine. This dehydrohalogenation process involves the removal of a proton from a carbon adjacent to the chlorine-bearing carbon (C-2 or C-4) and the simultaneous or sequential expulsion of the chloride ion, leading to the formation of a double bond within the four-membered ring. orgsyn.org

The regioselectivity of this elimination can be influenced by the reaction conditions and the specific base used. The formation of N-Boc-2-azetine has been reported from the corresponding 3-haloazetidine. nih.gov These unsaturated azetidines are themselves valuable synthetic intermediates, amenable to further functionalization through reactions such as cycloadditions or further substitution reactions. nih.gov

Cross-Coupling Reactions Utilizing the C-Cl Bond

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, most commonly palladium, nickel, or copper, which facilitates the coupling of an organic halide with an organometallic reagent. The functionalization of alkyl chlorides, particularly those on four-membered rings, can be challenging, often requiring specific ligands and conditions to promote the difficult oxidative addition step and prevent side reactions like β-hydride elimination.

Palladium catalysts are paramount in cross-coupling chemistry due to their high efficiency and functional group tolerance. chemrxiv.org However, the successful coupling of unactivated secondary alkyl chlorides like this compound is not trivial. The development of electron-rich, sterically hindered phosphine (B1218219) ligands has significantly expanded the scope of these reactions to include less reactive C(sp³)-halide bonds. orgsyn.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide. researchgate.net It is favored for its mild conditions and the low toxicity of boron reagents. While powerful for aryl chlorides, its application to secondary alkyl chlorides like the target compound is less common and challenging due to the difficult oxidative addition of the C(sp³)-Cl bond to the palladium center. rsc.org No specific examples utilizing this compound have been reported.

Stille Coupling: The Stille reaction utilizes an organostannane reagent. wikipedia.org A key advantage is the tolerance of organostannanes to a wide variety of functional groups. libretexts.org The reaction's scope is broad, but the toxicity of tin compounds is a significant drawback. wikipedia.orglibretexts.org The coupling of alkyl chlorides can be achieved but often requires specialized ligands and conditions. orgsyn.org There is no specific literature describing the Stille coupling of this compound.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) and is one of the earliest examples of catalytic cross-coupling. wikipedia.org It can be catalyzed by both nickel and palladium. wikipedia.orgorganic-chemistry.org A major limitation is the high reactivity of Grignard reagents, which restricts the presence of sensitive functional groups (like esters) in the coupling partners. organic-chemistry.org Given the presence of the tert-butyl carboxylate group, this reaction would be challenging for the target molecule. No successful Kumada couplings have been documented for this compound.

Copper and nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions.

Copper-Catalyzed Reactions: Copper catalysis is often used for C-N, C-O, and C-S bond formation (e.g., Ullmann condensation) but can also facilitate C-C bond formation. The addition of copper(I) salts can sometimes accelerate palladium-catalyzed reactions like the Stille coupling. harvard.edu However, direct, well-established copper-catalyzed cross-coupling protocols for C(sp³)-Cl bonds with organometallic reagents are less general than their palladium counterparts. No reports of copper-catalyzed cross-coupling with this compound were found.

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for coupling unactivated alkyl halides due to their different oxidative addition mechanisms compared to palladium. wikipedia.org They are often the catalyst of choice for reactions involving C(sp³)-Cl bonds. rsc.org Despite their potential, specific studies detailing the nickel-catalyzed cross-coupling of this compound are absent from the scientific literature.

Radical Reactions and their Applications in C-Cl Bond Functionalization

Radical reactions offer a complementary approach to functionalize C-Cl bonds, proceeding through mechanisms distinct from two-electron, polar pathways. These reactions typically involve the homolytic cleavage of the C-Cl bond to generate an alkyl radical, which can then participate in various bond-forming events.

The generation of a 3-azetidinyl radical from this compound could theoretically be achieved using radical initiators (e.g., AIBN) in the presence of a tin hydride or via photoredox catalysis. Once formed, this radical intermediate could be trapped by a variety of radical acceptors, such as electron-deficient alkenes (in a Giese-type addition) or other radical species. Despite the synthetic potential of this approach for creating complex, substituted azetidines, no specific research has been published detailing the successful radical-mediated functionalization of the C-Cl bond in this compound.

Applications As a Synthetic Building Block in Complex Molecular Synthesis

Precursor for Diverse Azetidine-Containing Heterocycles

The unique structural features of tert-butyl 3-chloroazetidine-1-carboxylate make it an ideal starting material for the synthesis of intricate heterocyclic systems. The presence of the reactive C-Cl bond at the 3-position allows for a variety of nucleophilic substitution reactions, which can be strategically employed to construct more complex ring systems.

Synthesis of Spirocyclic Azetidines

Spirocyclic azetidines, characterized by a common carbon atom shared between the azetidine (B1206935) ring and another cyclic system, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. This compound serves as a key precursor in the synthesis of such compounds. The general strategy involves a nucleophilic attack from a suitable bifunctional nucleophile onto the C3 position of the azetidine ring, followed by an intramolecular cyclization.

One common approach involves the reaction of this compound with a nucleophile that also contains a group capable of a subsequent ring-closing reaction. For instance, reaction with a compound containing both a thiol and a hydroxyl group can lead to the formation of spiro-thioethers or spiro-ethers.

A notable application is the synthesis of spiro[azetidine-3,3'-indoline]-2',4-diones, which are of interest for their potential biological activities. nih.gov While the direct use of the chloro-derivative is not always explicitly detailed in favor of related precursors, the underlying principle of nucleophilic substitution and subsequent cyclization remains a viable pathway. nih.govrsc.org The generation of ketenes from substituted acetic acids in the presence of an imine derived from isatin (B1672199) can lead to the formation of these spirocyclic systems through a Staudinger cycloaddition. nih.govrsc.org

Table 1: Examples of Spirocyclic Azetidines Synthesized from Azetidine Precursors
Spirocyclic SystemSynthetic ApproachReference
Spiro[azetidine-3,3'-indoline]-2',4-dionesStaudinger ketene-imine cycloaddition nih.govrsc.org
Spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]Not explicitly from chloro-derivative, but a related strategy nih.gov

Fusion with Other Ring Systems

The fusion of the azetidine ring with other cyclic systems leads to the formation of bicyclic and polycyclic structures with unique conformational properties. This compound can be utilized in intramolecular cyclization reactions to construct these fused systems. This typically involves the initial substitution of the chloride with a nucleophile that is tethered to a reactive group. Subsequent intramolecular reaction then forges the second ring.

For example, a nucleophile containing a tethered amine or alcohol can undergo an intramolecular nucleophilic substitution or a related cyclization to form a fused bicyclic system. While direct examples starting from the chloro-derivative are not extensively documented in readily available literature, the principle is a fundamental synthetic strategy. A related approach involves the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, where a chloro-imidazo-pyrazine is used as a precursor, highlighting the utility of chloro-heterocycles in building fused systems.

A more general and powerful method for creating fused systems is the aza Paternò-Büchi reaction, which involves the photochemical [2+2] cycloaddition between an imine and an alkene. nih.gov While not a direct reaction of the chloro-azetidine itself, its derivatives can be converted to the necessary imine precursors for such transformations, leading to the formation of a variety of fused azetidine-containing polycycles. nih.gov

Role in the Construction of Advanced Functionalized Azetidine Motifs

The chloro-substituent at the C3 position of this compound is a versatile handle for introducing a wide range of functional groups. This allows for the construction of advanced azetidine motifs with tailored properties for various applications, particularly in drug discovery.

The primary reaction employed is nucleophilic substitution, where the chloride is displaced by a variety of nucleophiles. These include:

Oxygen nucleophiles: Alcohols and phenols can be used to introduce ether linkages. For instance, the O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate, a close relative of the chloro-derivative, with benzyl (B1604629) bromides demonstrates this type of transformation.

Nitrogen nucleophiles: Amines, azides, and other nitrogen-containing heterocycles can be readily introduced. This is a common strategy for building libraries of diverse azetidine derivatives. rsc.org

Carbon nucleophiles: Grignard reagents, organolithium compounds, and enolates can be used to form new carbon-carbon bonds, allowing for the introduction of alkyl, aryl, and other carbon-based substituents.

A powerful strategy for creating functionalized azetidines involves the strain-release reaction of 1-azabicyclo[1.1.0]butane, which can generate 3-haloazetidines that are then further functionalized. nih.gov This highlights the importance of the 3-haloazetidine scaffold as a key intermediate for accessing a diverse range of 3-substituted azetidines.

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. This compound, with its reactive handle, is an excellent building block for DOS strategies.

The general approach involves reacting the chloro-azetidine with a library of diverse nucleophiles to generate a collection of 3-substituted azetidines. These can then be further elaborated through reactions at the Boc-protected nitrogen, or by transformations of the newly introduced substituent. This "build/couple/pair" strategy allows for the rapid generation of a large number of distinct molecular scaffolds. nih.gov

While specific DOS libraries built directly from this compound are not always explicitly detailed, the principles of DOS are frequently applied to related azetidine building blocks. For example, multicomponent reactions involving azetidine precursors can lead to a wide array of complex and diverse structures. nih.gov The synthesis of benzoxanthene and benzochromene libraries via one-pot, three-component reactions exemplifies the power of DOS in generating structural diversity from simple starting materials. nih.gov

Development of Chiral Azetidine Derivatives and Chiral Auxiliaries

Chirality is a critical aspect of drug design, and the development of enantiomerically pure azetidine derivatives is of paramount importance. This compound can be used as a starting material for the synthesis of chiral azetidines.

One approach is the chiral resolution of the racemic chloro-azetidine, followed by stereospecific reactions that preserve the stereochemistry at the C3 position. Alternatively, asymmetric synthesis methods can be employed to introduce chirality.

While the direct use of this compound as a chiral auxiliary is not a common application, its derivatives can be transformed into chiral ligands or catalysts. More broadly, chiral auxiliaries like tert-butanesulfinamide have been extensively used in the asymmetric synthesis of amines, a strategy that can be applied to the synthesis of chiral azetidine-containing compounds. colab.ws The use of chiral auxiliaries allows for the diastereoselective addition of nucleophiles to imines, leading to the formation of enantioenriched amines after cleavage of the auxiliary. colab.ws This methodology has been successfully applied to the synthesis of a wide range of nitrogen-containing heterocycles.

Contributions to Retrosynthetic Strategies for Azetidine-Containing Targets

The utility of this compound as a building block is evident in its application in the retrosynthetic analysis of complex, biologically active molecules. Its pre-formed four-membered ring simplifies the synthetic planning for targets containing an azetidine moiety.

A significant example is in the synthesis of bicyclic azetidines with antimalarial activity. The retrosynthetic analysis of such compounds often identifies a 3-substituted azetidine as a key intermediate. The synthesis of these antimalarial agents has been achieved through an intramolecular cyclization from a precursor that can be conceptually derived from this compound. nih.gov A key step in the synthesis of these complex molecules can be a Pd-catalyzed, directed C(sp3)-H arylation of an azetidine at the C3 position, showcasing advanced methods for functionalizing the azetidine ring. nih.gov

The general retrosynthetic strategy involves disconnecting the target molecule at the bonds connecting the azetidine ring to the rest of the structure, leading back to a functionalized azetidine intermediate. This compound, or its close synthetic relatives, often serves as a practical and commercially available starting point for such a synthesis.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of Tert Butyl 3 Chloroazetidine 1 Carboxylate and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For tert-butyl 3-chloroazetidine-1-carboxylate, with a nominal mass of 191.66 g/mol , HRMS can distinguish its molecular formula, C8H14ClNO2, from other potential combinations of atoms that might have the same nominal mass. anaxlab.com

Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry measure the mass-to-charge ratio (m/z) with high precision, typically to within a few parts per million (ppm). The experimentally determined exact mass is compared against the theoretically calculated mass for the proposed formula. The presence of chlorine is particularly distinctive due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in the spectrum, further corroborating the molecular formula.

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₈H₁₄³⁵ClNO₂-
Calculated Exact Mass 191.07133~191.0713 ± 0.0005
Molecular Formula C₈H₁₄³⁷ClNO₂-
Calculated Exact Mass 193.06838~193.0684 ± 0.0005

This table illustrates the expected HRMS data for the two major chlorine isotopes of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity between atoms.

1D NMR provides foundational information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the tert-butyl group and the azetidine (B1206935) ring. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically around 1.45 ppm. scintica.com The protons on the four-membered azetidine ring will exhibit more complex splitting patterns due to coupling with each other. The methine proton (H-3) adjacent to the chlorine atom will be shifted downfield, while the methylene (B1212753) protons (H-2 and H-4) will likely appear as two multiplets due to their diastereotopic nature and coupling to H-3.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. The carbonyl carbon of the tert-butyloxycarbonyl (Boc) group appears significantly downfield (~155-156 ppm). rsc.org The quaternary carbon of the tert-butyl group is found around 80 ppm, and the methyl carbons appear around 28 ppm. rsc.orgrsc.org The carbons of the azetidine ring will have characteristic shifts, with the carbon bearing the chlorine atom (C-3) being significantly shifted compared to the methylene carbons (C-2 and C-4).

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
-C(CH₃)₃ ~1.45 (s, 9H)~28.4 (3C)
-C(CH₃)₃ -~80.0
Azetidine CH₂ (C2, C4) ~3.9 - 4.4 (m, 4H)~50 - 55 (2C)
Azetidine CH (C3) ~4.5 - 4.8 (m, 1H)~58 - 62
-C=O -~156.0

This table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures. scintica.comrsc.orgrsc.org

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting the methine proton (H-3) to the methylene protons at the C-2 and C-4 positions, confirming the connectivity within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. uvic.ca It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, it would link the proton signal at ~1.45 ppm to the carbon signal at ~28.4 ppm, confirming the tert-butyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for piecing together different fragments of the molecule. sdsu.edu Key correlations would include the signal from the tert-butyl protons to the quaternary carbon and the carbonyl carbon, and the azetidine protons to the carbonyl carbon, confirming the presence and location of the Boc protecting group.

2D NMR Experiment Purpose Expected Key Correlations for this compound
COSY Identifies H-H couplingsH3 ↔ H2/H4
HSQC Identifies one-bond C-H connectionsH-C(CH₃)₃ ↔ C-(CH₃)₃; H2/H4 ↔ C2/C4; H3 ↔ C3
HMBC Identifies long-range (2-3 bond) C-H connectionsH-C(CH₃)₃ ↔ C=O; H2/H4 ↔ C=O; H3 ↔ C2/C4

This table summarizes the application of 2D NMR techniques for structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate (B1207046) group, which is expected in the region of 1700-1680 cm⁻¹. Other significant bands include C-H stretching vibrations from the alkyl groups (~2980 cm⁻¹), C-O stretching of the ester group (~1250-1150 cm⁻¹), and C-N stretching (~1100 cm⁻¹). The C-Cl stretch typically appears in the fingerprint region (below 800 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds often give stronger signals in Raman than in IR. The symmetric stretching and bending modes of the C-C backbone of the tert-butyl group and the azetidine ring are expected to be prominent. researchgate.net

Functional Group Vibration Type Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Alkyl C-H Stretch2980 - 2850 (strong)2980 - 2850 (strong)
Carbamate C=O Stretch1700 - 1680 (very strong)1700 - 1680 (weak-medium)
tert-Butyl C-C Symmetric Stretch/Bend~1365 (medium)Prominent
Ester C-O Stretch1250 - 1150 (strong)Weak
C-N Stretch~1100 (medium)Medium
C-Cl Stretch800 - 600 (medium)800 - 600 (strong)

This table outlines the characteristic vibrational frequencies for the key functional groups. researchgate.netresearchgate.netnih.gov

X-ray Crystallography for Absolute Configuration Determination of Azetidine Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net The target compound, this compound, is chiral at the C-3 position. If a derivative of a single enantiomer (either R or S) can be synthesized and grown into a suitable single crystal, X-ray diffraction can unambiguously determine its absolute configuration. nih.gov

The technique relies on the phenomenon of anomalous dispersion, which is the difference in scattering intensity between Friedel pairs of reflections (hkl and -h-k-l). ed.ac.uk For light-atom structures, this effect is small but measurable with modern diffractometers. The analysis results in the calculation of the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and 1 for the inverted structure. chem-soc.si A value near 0 with a small standard uncertainty provides high confidence in the assignment of the absolute configuration. nih.govchem-soc.si This method is crucial for chiral azetidine derivatives intended for stereospecific synthesis pathways.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, UPLC) for Purity and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution version, UPLC, are the most common methods for analyzing the purity of non-volatile synthetic intermediates. bldpharm.com A reversed-phase C18 column with a gradient mobile phase, typically consisting of water and acetonitrile (B52724) with a small amount of acid modifier like formic acid, would effectively separate the compound from more or less polar impurities. Detection is commonly achieved using a UV detector. The percentage purity is determined by integrating the area of the product peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. vwr.comchemscene.com It provides separation based on boiling point and polarity (GC) coupled with mass identification (MS). GC-MS can be used to assess purity and identify volatile impurities. For this compound, its suitability would depend on its thermal stability, as the Boc-group can sometimes be labile at high temperatures.

Technique Primary Application Typical Conditions/Setup Information Obtained
HPLC/UPLC Purity Assessment, Reaction MonitoringReversed-phase C18 column; Acetonitrile/Water mobile phase; UV detection.Retention time, % Purity, Impurity profile. scintica.com
GC-MS Purity Assessment, Impurity IDCapillary column (e.g., DB-5); Temperature programming; EI mass analyzer.Retention time, Mass spectrum of compound and impurities. nih.gov
LC-MS Reaction Monitoring, Impurity IDCombines HPLC/UPLC separation with MS detection (e.g., ESI-TOF).Retention time, Accurate mass of compound and impurities. scintica.comnih.gov

This table summarizes the primary uses of advanced chromatographic techniques in the analysis of the title compound.

Computational and Theoretical Studies on Azetidine Ring Systems with Specific Relevance to Halogenated Azetidines

Quantum Chemical Calculations of Ring Strain and Conformational Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in quantifying the energetic properties of azetidine (B1206935) rings. The significant ring strain of azetidines, a consequence of bond angle compression, is a key determinant of their reactivity. researchgate.net Computational models allow for the precise calculation of this strain energy, providing insights into the thermodynamic driving forces for ring-opening reactions. researchgate.net

The conformation of the azetidine ring is not planar and exhibits a characteristic "puckered" geometry. This puckering is crucial for its conformational stability and can be influenced by the nature and stereochemistry of substituents. For halogenated azetidines, computational studies have revealed interesting conformational effects. For instance, in a computational study of fluorinated azetidine derivatives, the ring pucker was found to be influenced by a C-F···N+ charge-dipole interaction. mdpi.com In the neutral molecule, the fluorine atom was calculated to prefer a conformation far from the nitrogen atom. However, in the charged derivative, the ring pucker inverted to bring the fluorine atom closer to the charged nitrogen, an effect rationalized by a favorable electrostatic interaction. mdpi.com

The table below summarizes key findings from computational studies on the conformational preferences of substituted azetidines.

Substituent Computational Method Key Finding Reference
FluorineAb initioRing pucker is influenced by a C–F···N+ charge–dipole interaction. mdpi.com
General SubstituentsDFTPuckered conformation is energetically favored over a planar structure. nih.gov

These computational insights are critical for understanding how halogenation can modulate the three-dimensional structure of azetidines and, consequently, their biological activity and reactivity.

Mechanistic Investigations of Azetidine-Forming Reactions (e.g., Aza Paternò-Büchi reaction pathways)

Computational chemistry plays a vital role in elucidating the mechanisms of reactions that form the azetidine ring. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prominent method for azetidine synthesis. nih.govnih.gov Theoretical studies have been instrumental in understanding the reaction pathways, including the nature of the excited states and the intermediates involved.

Computational investigations have suggested that the regioselectivity of the aza Paternò-Büchi reaction can be attributed to the partial charges of the reacting components. nih.gov For example, studies on the reaction between aromatic oximes and activated alkenes indicated that an electron-withdrawing substituent on the aryl ring of the oxime is crucial for prolonging the lifetime of the singlet excited state, thereby enabling the desired reactivity. nih.gov The frontier molecular orbital (FMO) theory is another powerful tool employed in these computational studies to rationalize the observed stereochemical and regiochemical outcomes.

Beyond photochemical methods, computational studies have also shed light on other azetidine-forming reactions. For instance, DFT calculations have been used to investigate the regioselectivity of the intramolecular aminolysis of cis-3,4-epoxy amines, a reaction that yields azetidines. These studies suggested that the coordination of a lanthanum(III) catalyst to the substrate and/or product likely governs the observed regioselectivity. nih.gov

Prediction of Reactivity and Regioselectivity in Functionalization Reactions

A significant application of computational chemistry in azetidine chemistry is the prediction of reactivity and regioselectivity in their functionalization. Given the multiple reactive sites in a substituted azetidine, such as tert-butyl 3-chloroazetidine-1-carboxylate, predicting the outcome of a reaction can be challenging.

Computational models, often based on DFT, can be used to calculate the activation energies for different reaction pathways, thereby predicting the most likely product. For instance, in the context of C-H functionalization, computational methods can predict which C-H bond is most susceptible to activation. bldpharm.com These predictions are often based on the relative stabilities of reaction intermediates. bldpharm.com

The development of computational workflows, such as RegioSQM, allows for the rapid prediction of regioselectivity in reactions like electrophilic aromatic substitution and C-H activation. These tools can be applied to complex molecules containing azetidine rings to guide synthetic efforts. By calculating the relative energies of intermediates, these models can accurately forecast the regiochemical outcome of a reaction.

Molecular Modeling for Understanding Stereochemical Outcomes in Azetidine Synthesis

Molecular modeling is a powerful tool for rationalizing and predicting the stereochemical outcomes of reactions leading to chiral azetidines. The synthesis of enantiomerically pure azetidines is often crucial for their application in medicinal chemistry.

Computational analysis has been successfully employed to rationalize the stereoselectivity observed in various synthetic routes. For example, in the stereoselective synthesis of cis-3,4-disubstituted piperidines through the ring transformation of 2-(2-mesyloxyethyl)azetidines, a detailed computational analysis was used to rationalize the SN2-type ring-opening of a transient 1-azoniabicyclo[2.2.0]hexane intermediate. mdpi.com

Similarly, in the synthesis of highly-substituted methylene (B1212753) azetidines via a [3+1] ring expansion, a steric-based model, supported by computational analysis, was proposed to explain the excellent diastereoselectivity. nih.gov The model suggests that the approaching rhodium-bound carbene orients its larger group away from the sterically demanding parts of the methylene aziridine precursor. nih.gov Computational studies have also been used to investigate the configurational stability of lithiated intermediates in the stereoselective functionalization of azetidine-borane complexes, helping to elucidate the stereoselectivity of the lithiation/electrophile trapping sequence.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-chloroazetidine-1-carboxylate, and how are reaction conditions optimized for yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves activating the azetidine nitrogen with a Boc (tert-butoxycarbonyl) protecting group, followed by chlorination at the 3-position. For example, tert-butyl azetidine carboxylates can react with chlorinating agents (e.g., SOCl₂, PCl₃) under controlled temperatures (0–20°C) in dichloromethane or THF. Triethylamine is often used as a base to neutralize HCl byproducts . Optimization includes varying stoichiometry, temperature, and solvent polarity. Reaction progress is monitored via TLC or LC-MS, and purification employs column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation of saturated solutions in solvents like ethanol or acetonitrile. Data collection and refinement use programs like SHELXL (for small-molecule crystallography) . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., δ ~1.4 ppm for tert-butyl protons; azetidine ring protons at δ 3.5–4.5 ppm).
  • HRMS : To confirm molecular ion peaks matching the theoretical mass (C8_8H14_{14}ClNO2_2, MW 203.66).

Q. What are the stability and storage recommendations for this compound?

  • Methodology : The compound is hygroscopic and sensitive to strong acids/bases. Stability tests under accelerated conditions (40°C/75% RH for 1–4 weeks) show decomposition via Boc-group cleavage. Recommended storage:

  • Temperature : –20°C in airtight containers under inert gas (N2_2 or Ar).
  • Solvent : Dissolved in dry THF or DCM for long-term stability.
  • Handling : Use gloveboxes or Schlenk lines to minimize moisture exposure .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound for targeted reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., nucleophilicity at the azetidine nitrogen) and steric effects from the tert-butyl group. Reaction path sampling (e.g., using GRRM or AFIR methods) identifies transition states and intermediates for chlorination or cross-coupling reactions. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes), informing structural modifications .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodology : Systematic Design of Experiments (DoE) identifies critical variables (e.g., reagent purity, moisture levels, stirring rate). For example:

VariableLow LevelHigh Level
Temperature0°C20°C
Equiv. of PCl₃1.22.5
SolventDCMTHF
  • ANOVA analysis of yield data pinpoints significant factors. Replication under controlled conditions (e.g., anhydrous solvents, inert atmosphere) minimizes variability .

Q. How can this compound be functionalized for use in peptide-mimetic drug discovery?

  • Methodology : The chloro group serves as a handle for Suzuki-Miyaura coupling (with aryl boronic acids) or nucleophilic substitution (with amines/thiols). Key steps:

Deprotection : Remove the Boc group with TFA/DCM (1:1 v/v) to expose the azetidine nitrogen.

Functionalization : React with electrophiles (e.g., activated esters, sulfonyl chlorides) in DMF at RT.

Purification : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

  • Validation : LC-MS/MS confirms product identity; circular dichroism (CD) assesses conformational stability in peptide mimics.

Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?

  • Methodology : Batch-to-batch variability arises from exothermic reactions (e.g., chlorination). Mitigation strategies:

  • Process Control : Use jacketed reactors with precise temperature control (–10°C to 30°C).
  • Safety : Quench excess chlorinating agents with ice-cold NaHCO₃ solution.
  • Quality Metrics : In-line FTIR monitors reaction completion; GC-FID quantifies residual solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.